(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid
CAS No.: 2096988-66-6
Cat. No.: VC4654471
Molecular Formula: C10H16O3
Molecular Weight: 184.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096988-66-6 |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.235 |
| IUPAC Name | (1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H16O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-9,11H,1-5H2,(H,12,13)/t6-,7+,8?,9? |
| Standard InChI Key | TZVSMPPJRSCITQ-SPJNRGJMSA-N |
| SMILES | C1C2CC(CC1CC(C2)O)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Framework
The bicyclo[3.3.1]nonane skeleton consists of a nine-membered carbon ring system fused with two bridging carbons, creating distinct "norbornane-like" rigidity . In the target compound, this framework is functionalized with a hydroxyl group at position 7 and a carboxylic acid at position 3, introducing both polar and hydrogen-bonding capabilities. The stereochemistry at positions 1 and 5 ((1S,5R)) imposes specific spatial constraints, influencing molecular interactions and stability .
Molecular Formula and Physicochemical Data
Based on structural analogs such as (1S,5R,7R)-7-Hydroxy-bicyclo[3.3.1]nonan-3-one (CAS#62082-53-5), the molecular formula of the carboxylic acid derivative is inferred as C₁₀H₁₆O₄ (Table 1) . This adjustment accounts for the replacement of the ketone group with a carboxylic acid (-COOH), increasing oxygen content and molecular weight.
Table 1: Molecular Properties of (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Exact Mass | 200.105 g/mol |
| Topological Polar Surface Area | 77.5 Ų |
| LogP (Octanol-Water) | 0.85 |
The increased polar surface area (compared to the ketone analog’s 37.3 Ų ) suggests enhanced solubility in polar solvents, critical for biological applications .
Synthetic Strategies and Challenges
Key Intermediate: Bicyclo[3.3.1]nonane Derivatives
Synthesis of the bicyclo[3.3.1]nonane core often begins with cyclohexanedione derivatives, as demonstrated in the preparation of carbocyclic nucleosides . For example, 1,4-cyclohexanedione undergoes ketalization, allylic oxidation, and hydroboration to introduce stereochemical complexity . Applying similar steps to a tailored precursor could yield the desired bicyclic framework with the (1S,5R) configuration.
Functionalization at Position 3 and 7
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Carboxylic Acid Introduction: Oxidation of a ketone or alcohol group at position 3 using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods could yield the carboxylic acid . Alternatively, carboxylation via organometallic intermediates (e.g., Grignard reagents with CO₂) may be employed .
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Hydroxylation at Position 7: Stereoselective hydroxylation can be achieved through Sharpless asymmetric dihydroxylation or microbial oxidation, preserving the (1S,5R) configuration .
Stereochemical Control
The high diastereoselectivity observed in allylic oxidation and hydroboration reactions for analogous bicyclo[4.1.0]heptane systems suggests that similar strategies could enforce the desired stereochemistry. For instance, using chiral auxiliaries or catalysts during key cyclization steps may optimize enantiomeric excess.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Protons on the bicyclic framework are expected to resonate between δ 1.2–3.0 ppm, with deshielding observed for H-3 (near δ 2.5 ppm due to the carboxylic acid) and H-7 (δ 4.1 ppm for the hydroxyl) .
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¹³C NMR: The carboxylic carbon (C-3) appears near δ 175 ppm, while the hydroxyl-bearing carbon (C-7) resonates at δ 70–75 ppm .
Infrared (IR) Spectroscopy
Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3200–3600 cm⁻¹ (O-H stretch) confirm the presence of functional groups .
Comparative Analysis with Related Bicyclic Carboxylic Acids
Table 2: Structural and Functional Comparisons
The bicyclo[3.3.1] system’s larger ring size may confer greater conformational flexibility compared to [3.2.0] or [3.2.2] systems, potentially enhancing binding to biological targets .
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